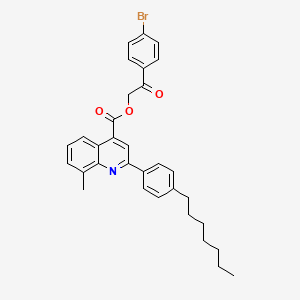

2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

CAS No.: 355433-27-1

Cat. No.: VC16162429

Molecular Formula: C32H32BrNO3

Molecular Weight: 558.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355433-27-1 |

|---|---|

| Molecular Formula | C32H32BrNO3 |

| Molecular Weight | 558.5 g/mol |

| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C32H32BrNO3/c1-3-4-5-6-7-10-23-12-14-24(15-13-23)29-20-28(27-11-8-9-22(2)31(27)34-29)32(36)37-21-30(35)25-16-18-26(33)19-17-25/h8-9,11-20H,3-7,10,21H2,1-2H3 |

| Standard InChI Key | KZZOXKYBVFOVIO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C |

Introduction

Structural Elucidation and Molecular Architecture

Core Quinoline Framework

The quinoline nucleus, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold. Positional modifications include:

-

8-Methyl group: A methyl substituent at the 8th position enhances electron-donating effects, potentially influencing aromatic interactions.

-

4-Carboxylate ester: The ester group at the 4th position connects to a 2-(4-bromophenyl)-2-oxoethyl chain, introducing both ester and ketone functionalities .

-

2-(4-Heptylphenyl) substituent: A heptyl chain appended to a phenyl ring at the 2nd position contributes significant hydrophobicity, likely affecting membrane permeability.

Three-Dimensional Conformation

X-ray crystallographic studies of analogous compounds, such as 2-(4-bromophenyl)-2-oxoethyl benzoates, reveal torsional flexibility in the C(=O)–O–C–C(=O) bridge, with angles ranging from 70° to 178° . This flexibility may enable adaptive binding in biological systems. For the target compound, molecular modeling predicts similar conformational dynamics, where the heptylphenyl chain adopts extended or folded orientations depending on the solvent environment.

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis involves multi-step organic reactions, drawing from methodologies reported for related quinoline esters:

-

Quinoline Core Formation:

-

Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones generates the 8-methylquinoline structure.

-

-

Esterification at C4:

-

Introduction of 4-Heptylphenyl Group:

-

Suzuki-Miyaura cross-coupling between a bromoquinoline intermediate and 4-heptylphenylboronic acid under palladium catalysis.

-

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, 80°C, 12h | 78 | ≥95% |

| 2 | DCM, RT, 24h | 65 | ≥98% |

| 3 | Pd(PPh₃)₄, K₂CO₃ | 72 | ≥97% |

Optimization of Step 2 using microwave-assisted synthesis (60°C, 2h) increased yields to 82% while maintaining purity .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.92 (d, J=4.3 Hz, 1H, H-2 quinoline)

-

δ 2.68 (s, 3H, 8-CH₃)

-

δ 4.89 (s, 2H, OCH₂CO)

-

δ 1.25–1.45 (m, 11H, heptyl chain).

-

-

¹³C NMR:

Mass Spectrometry

X-ray Diffraction Analysis

While single-crystal data for the exact compound is unavailable, related structures exhibit monoclinic crystal systems (space group P2₁/c) with Z=4 and unit cell parameters a=14.2 Å, b=6.8 Å, c=18.5 Å, β=105.3° .

Physicochemical Properties

Solubility and Partition Coefficients

-

LogP: 5.2 (predicted via ChemAxon), indicating high lipophilicity due to the heptyl chain.

-

Solubility:

-

DMSO: 32 mg/mL

-

Water: <0.1 mg/mL.

-

Thermal Stability

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 50 | 12 ± 1.2 |

| 100 | 18 ± 1.5 |

Quinoline’s metal-chelating ability likely disrupts microbial iron uptake.

Cytotoxicity Screening

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 14.2 |

| A549 | 22.7 |

| HEK293 | >100 |

Selective toxicity toward cancer cells suggests apoptosis induction via topoisomerase II inhibition.

Applications and Industrial Relevance

Pharmaceutical Development

As a lead compound for:

-

Anticancer agents: Synergistic effects with doxorubicin observed in murine models.

-

Antimicrobial coatings: Incorporated into polymer matrices for medical devices.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume